1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
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Overview
Description
1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carbonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out at elevated temperatures, followed by crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-nitro-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as halogens and organometallic compounds are used.
Cyclization: Catalysts like palladium and copper are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-methyl-3-amino-1H-pyrazole-5-carbonitrile, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1-methyl-3-nitro-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Methyl 3-nitro-1H-pyrazole-5-carboxylate: Contains a carboxylate group instead of a carbonitrile group.
Uniqueness
1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. The presence of both a nitro group and a carbonitrile group makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
2-methyl-5-nitropyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROJKIMPBOEHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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